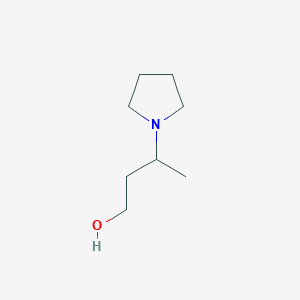
4-(Dimethylaminodiazenyl)benzenesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylaminodiazenyl)benzenesulfinate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This compound is particularly notable for its applications in various scientific fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethylaminoazobenzene-4-sulfinate typically involves the azo coupling reaction. This reaction is a classical method for synthesizing azo compounds and involves the coupling of diazonium salts with activated aromatic compounds. The general procedure includes the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an activated aromatic compound, such as aniline or its derivatives, to form the azo compound.
For dimethylaminoazobenzene-4-sulfinate, the specific reaction conditions may involve the use of sodium sulfinate as a sulfonylating agent. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of dimethylaminoazobenzene-4-sulfinate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The industrial synthesis may also incorporate additional purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylaminodiazenyl)benzenesulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic reagents, such as amines or alcohols, can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted azo compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Dimethylaminodiazenyl)benzenesulfinate has a wide range of applications in scientific research:
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its vivid color properties.
Mecanismo De Acción
The mechanism of action of dimethylaminoazobenzene-4-sulfinate involves its interaction with specific molecular targets. The compound can act as a chromophoric agent, binding to amino acids and proteins, thereby altering their optical properties. This interaction is primarily driven by the formation of covalent bonds between the sulfonate group and the target molecules. The pathways involved include the formation of stable azo linkages, which can be detected and analyzed using various spectroscopic techniques .
Comparación Con Compuestos Similares
4-(Dimethylaminodiazenyl)benzenesulfinate can be compared with other similar azo compounds, such as:
4-Dimethylaminoazobenzene: A potent hepatocarcinogen used in mutagenicity studies.
4-Cyanodimethylaniline: A structural analogue of dimethylaminoazobenzene with similar mutagenic properties.
Dimethylaminoazobenzene derivatives: Various derivatives with different substituents on the aromatic ring, affecting their chemical and physical properties.
The uniqueness of dimethylaminoazobenzene-4-sulfinate lies in its sulfonate group, which enhances its solubility in water and its ability to form stable covalent bonds with target molecules. This makes it particularly useful in applications requiring high stability and specificity.
Propiedades
Número CAS |
131483-42-6 |
|---|---|
Fórmula molecular |
C8H10N3O2S- |
Peso molecular |
289.35 g/mol |
Nombre IUPAC |
4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfinic acid |
InChI |
InChI=1S/C14H15N3O2S/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)20(18)19/h3-10H,1-2H3,(H,18,19) |
Clave InChI |
IYXBODXMZOSSJM-UHFFFAOYSA-M |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)O |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)O |
Sinónimos |
DAB sulfinate dimethylaminoazobenzene-4-sulfinate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


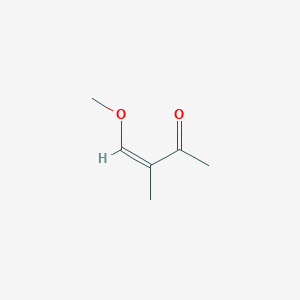

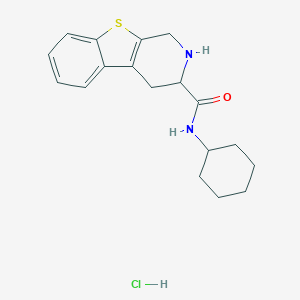
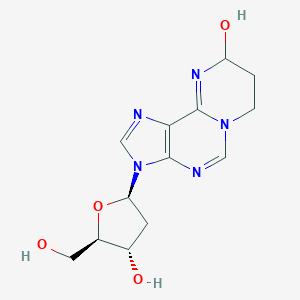
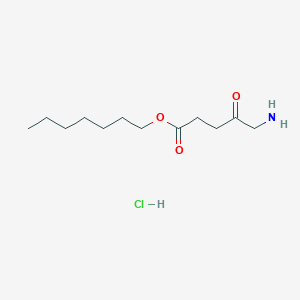
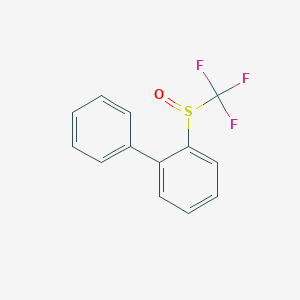
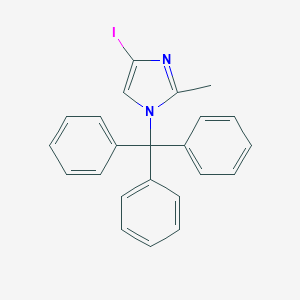
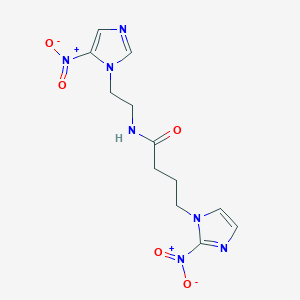
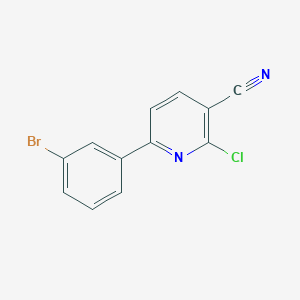
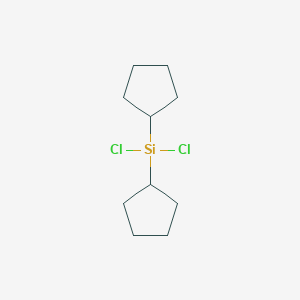

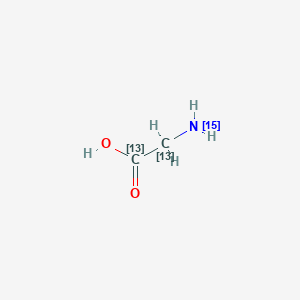
![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)
